molecular formula Na2CO3<br>CNa2O3 B7800683 Sodium Carbonate CAS No. 1332-57-6

Sodium Carbonate

Cat. No. B7800683
Key on ui cas rn: 1332-57-6
M. Wt: 105.988 g/mol
InChI Key: CDBYLPFSWZWCQE-UHFFFAOYSA-L
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Patent
US07727985B2

Procedure details

A solution of cis-2-(tert-butoxycarbonylamino)-cyclohexane carboxylic acid (255 mg, 1.05 mmol) in pyridine (10 ml) was stirred at RT. 6-chloro-9H-β-carbolin-8-ylamine (218 mg, 1.00 mmol) was added, followed by EDCI (315 mg, 1.64 mmol) and the slightly turbid pale orange solution was stirred at RT for 16 hr. The solution was diluted with H2O (20 ml) and poured into a separatory funnel containing H2O (50 ml) and EtOAc (50 ml). The mixture was shaken and the layers were separated. The aqueous layer was extracted with EtOAc (50 ml) and the combined organic layers were washed with brine. The organic layer was dried, filtered and concentrated to yield a yellow oil which was placed under high vacuum for 4 hr. The resulting yellow-brown glass was slurried in CH2Cl2 (10 ml) at RT. Trifluoroacetic acid (5 ml) was added and the slurry instantly dissolved to form a clear orange solution. The solution was stirred at RT for 45 min, then concentrated to a brown residue. The residue was azeotroped from toluene (3×10 ml) to yield a yellow solid. A solution of dilute aqueous Na2CO3 was prepared by adding a small volume of 10% aqueous Na2CO3 to H2O (50 ml) until the aqueous solution reached a pH of 10. The yellow solid was dissolved in minimal MeOH and was added drop-wise to the aqueous solution with stirring. The precipitate which formed was filtered, washed with H2O and placed under high vacuum to yield 2-amino-cyclohexanecarboxylic acid (6-chloro-9H-β-carbolin-8-yl)-amide as pale yellow solid (147 mg).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
255 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
218 mg
Type
reactant
Reaction Step Four
Name
Quantity
315 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Quantity
10 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C@H:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C@H:10]1[C:15]([OH:17])=O)=O)(C)(C)C.[Cl:18][C:19]1[CH:20]=[C:21]2[C:29](=[C:30]([NH2:32])[CH:31]=1)[NH:28][C:27]1[CH:26]=[N:25][CH:24]=[CH:23][C:22]2=1.CCN=C=NCCCN(C)C.FC(F)(F)C(O)=O.[C:51]([O-:54])([O-:53])=[O:52].[Na+:55].[Na+]>N1C=CC=CC=1.O.C(Cl)Cl.CO.CCOC(C)=O>[C:51]([O-:54])([O-:53])=[O:52].[Na+:55].[Na+:55].[Cl:18][C:19]1[CH:20]=[C:21]2[C:29](=[C:30]([NH:32][C:15]([CH:10]3[CH2:11][CH2:12][CH2:13][CH2:14][CH:9]3[NH2:8])=[O:17])[CH:31]=1)[NH:28][C:27]1[CH:26]=[N:25][CH:24]=[CH:23][C:22]2=1 |f:4.5.6,12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
255 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@@H]1[C@@H](CCCC1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
218 mg
Type
reactant
Smiles
ClC=1C=C2C=3C=CN=CC3NC2=C(C1)N
Step Five
Name
Quantity
315 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Six
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the slightly turbid pale orange solution was stirred at RT for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into a separatory funnel
STIRRING
Type
STIRRING
Details
The mixture was shaken
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (50 ml)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil which
WAIT
Type
WAIT
Details
was placed under high vacuum for 4 hr
Duration
4 h
DISSOLUTION
Type
DISSOLUTION
Details
the slurry instantly dissolved
CUSTOM
Type
CUSTOM
Details
to form a clear orange solution
STIRRING
Type
STIRRING
Details
The solution was stirred at RT for 45 min
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown residue
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped from toluene (3×10 ml)
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
ADDITION
Type
ADDITION
Details
was added drop-wise to the aqueous solution
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with H2O

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
ClC=1C=C2C=3C=CN=CC3NC2=C(C1)NC(=O)C1C(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07727985B2

Procedure details

A solution of cis-2-(tert-butoxycarbonylamino)-cyclohexane carboxylic acid (255 mg, 1.05 mmol) in pyridine (10 ml) was stirred at RT. 6-chloro-9H-β-carbolin-8-ylamine (218 mg, 1.00 mmol) was added, followed by EDCI (315 mg, 1.64 mmol) and the slightly turbid pale orange solution was stirred at RT for 16 hr. The solution was diluted with H2O (20 ml) and poured into a separatory funnel containing H2O (50 ml) and EtOAc (50 ml). The mixture was shaken and the layers were separated. The aqueous layer was extracted with EtOAc (50 ml) and the combined organic layers were washed with brine. The organic layer was dried, filtered and concentrated to yield a yellow oil which was placed under high vacuum for 4 hr. The resulting yellow-brown glass was slurried in CH2Cl2 (10 ml) at RT. Trifluoroacetic acid (5 ml) was added and the slurry instantly dissolved to form a clear orange solution. The solution was stirred at RT for 45 min, then concentrated to a brown residue. The residue was azeotroped from toluene (3×10 ml) to yield a yellow solid. A solution of dilute aqueous Na2CO3 was prepared by adding a small volume of 10% aqueous Na2CO3 to H2O (50 ml) until the aqueous solution reached a pH of 10. The yellow solid was dissolved in minimal MeOH and was added drop-wise to the aqueous solution with stirring. The precipitate which formed was filtered, washed with H2O and placed under high vacuum to yield 2-amino-cyclohexanecarboxylic acid (6-chloro-9H-β-carbolin-8-yl)-amide as pale yellow solid (147 mg).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
255 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
218 mg
Type
reactant
Reaction Step Four
Name
Quantity
315 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Quantity
10 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C@H:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C@H:10]1[C:15]([OH:17])=O)=O)(C)(C)C.[Cl:18][C:19]1[CH:20]=[C:21]2[C:29](=[C:30]([NH2:32])[CH:31]=1)[NH:28][C:27]1[CH:26]=[N:25][CH:24]=[CH:23][C:22]2=1.CCN=C=NCCCN(C)C.FC(F)(F)C(O)=O.[C:51]([O-:54])([O-:53])=[O:52].[Na+:55].[Na+]>N1C=CC=CC=1.O.C(Cl)Cl.CO.CCOC(C)=O>[C:51]([O-:54])([O-:53])=[O:52].[Na+:55].[Na+:55].[Cl:18][C:19]1[CH:20]=[C:21]2[C:29](=[C:30]([NH:32][C:15]([CH:10]3[CH2:11][CH2:12][CH2:13][CH2:14][CH:9]3[NH2:8])=[O:17])[CH:31]=1)[NH:28][C:27]1[CH:26]=[N:25][CH:24]=[CH:23][C:22]2=1 |f:4.5.6,12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
255 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@@H]1[C@@H](CCCC1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
218 mg
Type
reactant
Smiles
ClC=1C=C2C=3C=CN=CC3NC2=C(C1)N
Step Five
Name
Quantity
315 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Six
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the slightly turbid pale orange solution was stirred at RT for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into a separatory funnel
STIRRING
Type
STIRRING
Details
The mixture was shaken
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (50 ml)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil which
WAIT
Type
WAIT
Details
was placed under high vacuum for 4 hr
Duration
4 h
DISSOLUTION
Type
DISSOLUTION
Details
the slurry instantly dissolved
CUSTOM
Type
CUSTOM
Details
to form a clear orange solution
STIRRING
Type
STIRRING
Details
The solution was stirred at RT for 45 min
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown residue
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped from toluene (3×10 ml)
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
ADDITION
Type
ADDITION
Details
was added drop-wise to the aqueous solution
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with H2O

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
ClC=1C=C2C=3C=CN=CC3NC2=C(C1)NC(=O)C1C(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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